molecular formula C22H25N3O2S B2779790 N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950443-66-0

N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2779790
CAS No.: 950443-66-0
M. Wt: 395.52
InChI Key: QONQDAFEWCAZSK-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a structurally complex heterocyclic compound characterized by a fused cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one core. This core is substituted at the 2-position with a propanamide linker, which terminates in a 3,5-dimethylphenyl group. The cycloheptane ring introduces conformational flexibility, while the thieno-pyrimidinone moiety may contribute to hydrogen bonding or π-π stacking interactions with biological targets.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-13-10-14(2)12-15(11-13)23-19(26)9-8-18-24-21(27)20-16-6-4-3-5-7-17(16)28-22(20)25-18/h10-12H,3-9H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONQDAFEWCAZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies.

  • Molecular Formula : C26H25N3O2S2
  • Molecular Weight : 475.6256 g/mol
  • CAS Number : 444158-00-3

The compound features a complex structure that includes a thieno[2,3-d]pyrimidine moiety known for its pharmacological properties.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the thieno[2,3-d]pyrimidine scaffold followed by the introduction of various functional groups. The synthetic routes often utilize reactions such as cyclization and acylation to achieve the desired chemical structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to thieno[2,3-d]pyrimidines. For instance:

  • Inhibition of Dihydrofolate Reductase (DHFR) : The compound has been shown to inhibit DHFR effectively. In a study comparing various thieno[2,3-d]pyrimidines, one derivative exhibited an IC50 value of 0.20 μM against DHFR, which was comparable to methotrexate (IC50 = 0.22 μM) . This inhibition is critical as DHFR plays a crucial role in nucleotide synthesis necessary for DNA replication in cancer cells.
  • Growth Inhibition in Cancer Cell Lines : The compound demonstrated potent growth inhibition across multiple human tumor cell lines. Notably, two derivatives showed significantly better activity than the standard chemotherapeutic agent 5-fluorouracil .
    CompoundTGI (μM)GI50 (μM)LC50 (μM)
    Compound 2016.23.350.1
    Compound 2367.76.6100

The mechanism by which this compound exerts its biological effects includes:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in certain cancer cell lines such as SNB-75. This is crucial for preventing cancer cells from dividing and proliferating .
  • Apoptosis Induction : It has been observed that treatment with this compound leads to increased levels of caspases (specifically caspases-3 and -9), indicating activation of apoptotic pathways .

Case Studies

In a series of experiments involving various thieno[2,3-d]pyrimidine derivatives:

  • Study on Cell Lines : A comprehensive evaluation was conducted on over 60 human tumor cell lines where several compounds exhibited significant growth inhibition . The findings suggest that structural modifications can enhance the antitumor activity.
  • Comparative Analysis with Standard Drugs : The efficacy of these compounds was compared with established chemotherapeutics like methotrexate and 5-fluorouracil. Results indicated that specific derivatives not only matched but exceeded the efficacy of these standard treatments in certain assays .

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Core Structure Flexibility Potential Impact on Binding
Main Compound Cyclohepta[4,5]thieno-pyrimidin-4-one High Broad target adaptability
Analogs Cyclopenta[4,5]thieno-pyrimidin-4-one Moderate Enhanced selectivity
Analog Benzothieno[2,3-d]pyrimidin-4-one Low Strong π-π interactions

Substituent Variations

  • 3,5-Dimethylphenyl (Main Compound) : The methyl groups increase lipophilicity (logP ~3.5 estimated), favoring passive diffusion across membranes. Steric hindrance from the meta-substituents may limit interactions with shallow binding pockets.
  • 4-Chlorophenyl () : The electron-withdrawing chlorine atom in analogs like those in and could enhance stability and electrophilic interactions but reduce solubility .
  • 4-Methoxyphenyl () : The methoxy group’s electron-donating nature improves solubility (logP ~2.8 estimated) but may reduce membrane permeability compared to the main compound .
  • 3,4-Dimethoxyphenyl () : Polar dimethoxy groups in N-(3,4-dimethoxyphenyl) analogs likely enhance water solubility (logP ~2.0 estimated) at the expense of bioavailability .

Table 2: Substituent Effects

Substituent Electronic Effect logP (Estimated) Pharmacokinetic Implication
3,5-Dimethylphenyl Neutral ~3.5 High permeability
4-Chlorophenyl Electron-withdrawing ~3.2 Moderate solubility
4-Methoxyphenyl Electron-donating ~2.8 Balanced solubility/permeability
3,4-Dimethoxyphenyl Electron-donating ~2.0 Low permeability

Linker Modifications

  • Propanamide Linker (Main Compound) : The three-carbon chain provides moderate flexibility, allowing the 3,5-dimethylphenyl group to extend into hydrophobic regions of targets.

Table 3: Linker Comparison

Linker Type Functional Groups Flexibility Binding Interactions
Propanamide Amide Moderate Hydrogen bonding
Sulfanyl Acetamide Amide, Thioether Low Hydrogen bonding, covalent potential

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to maximize yield?

The synthesis involves multi-step reactions, including cyclization of the thieno-pyrimidinone core and subsequent coupling with the 3,5-dimethylphenyl propanamide moiety. Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Pd for cross-coupling reactions). Advanced purification techniques such as column chromatography or preparative HPLC are essential to achieve >95% purity . Bayesian optimization algorithms can systematically explore reaction parameters (e.g., time, stoichiometry) to improve yields beyond traditional trial-and-error approaches .

Q. How can structural integrity be validated post-synthesis?

Use a combination of spectroscopic methods:

  • NMR : Confirm substituent positions via characteristic peaks (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups; cycloheptane protons at δ 1.5–2.5 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]+ expected at m/z ~480–500) .
  • X-ray crystallography (if crystalline): Resolve the fused bicyclic system and confirm stereochemistry .

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies suggest interactions with kinase enzymes (e.g., cyclin-dependent kinases) due to structural similarity to pyrimidine-based inhibitors. Functional assays (e.g., enzyme inhibition IC50, cell viability) are recommended to quantify activity. Competitive binding studies using fluorescence polarization can identify target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays) or impurities in compound batches. To address this:

  • Reproduce experiments with independently synthesized batches.
  • Validate purity via HPLC-MS and quantify residual solvents.
  • Standardize assays using reference inhibitors (e.g., staurosporine for kinase inhibition) .

Q. What computational methods are effective for predicting binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (e.g., GROMACS) can model interactions with kinase ATP-binding pockets. Focus on key residues (e.g., hinge region hydrogen bonds with pyrimidinone oxygen) and validate predictions with mutagenesis studies .

Q. How can synthetic routes be optimized for scalability without compromising stereochemical purity?

Implement flow chemistry to enhance reproducibility and reduce side reactions. For example, continuous-flow reactors enable precise control of residence time and temperature during cyclization steps. Statistical design of experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, flow rate) for robust scale-up .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesReported Bioactivity
N-(3,5-dimethylphenyl) derivativesSubstituents on thieno-pyrimidinoneVarying kinase inhibition IC50
2-sulfanylacetamide analogsSulfur bridge vs. carbonyl linkageEnhanced solubility
Cycloheptane vs. cyclopentane coresRing size affects conformational flexibilityAltered target selectivity

Source: Structural analogs from PubChem and synthesis studies .

Methodological Recommendations

  • Data contradiction analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target relevance.
  • Experimental design : Apply DoE to screen >5 variables (e.g., temperature, catalyst loading) in parallel, reducing experimental runs by 50% .
  • Safety profiling : Assess off-target effects via proteome-wide profiling (e.g., KINOMEscan) to prioritize lead optimization .

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